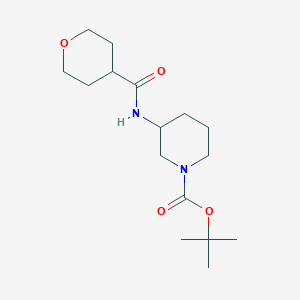

(R)-tert-Butyl 3-(tetrahydro-2H-pyran-4-carboxamido)piperidine-1-carboxylate

Description

(R)-tert-Butyl 3-(tetrahydro-2H-pyran-4-carboxamido)piperidine-1-carboxylate (CAS: 1286208-68-1) is a chiral piperidine derivative with a tert-butyl carbamate group at position 1 and a tetrahydro-2H-pyran-4-carboxamido substituent at position 3 of the piperidine ring. Its molecular formula is C₁₆H₂₈N₂O₄, and it has a purity of ≥97% .

Properties

Molecular Formula |

C16H28N2O4 |

|---|---|

Molecular Weight |

312.40 g/mol |

IUPAC Name |

tert-butyl 3-(oxane-4-carbonylamino)piperidine-1-carboxylate |

InChI |

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-8-4-5-13(11-18)17-14(19)12-6-9-21-10-7-12/h12-13H,4-11H2,1-3H3,(H,17,19) |

InChI Key |

STXKSKQKWJNTQE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2CCOCC2 |

Origin of Product |

United States |

Biological Activity

(R)-tert-Butyl 3-(tetrahydro-2H-pyran-4-carboxamido)piperidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly as a kinase inhibitor and in the context of cancer therapeutics. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a piperidine ring, a tert-butyl group, and a tetrahydro-2H-pyran moiety. The linear formula is with a CAS number of 1286208-68-1. Its molecular design suggests potential interactions with biological targets, particularly in the context of kinase inhibition.

The primary mechanism of action for (R)-tert-butyl 3-(tetrahydro-2H-pyran-4-carboxamido)piperidine-1-carboxylate involves inhibition of specific kinases that are crucial for tumor growth and survival. Kinases play essential roles in signaling pathways that regulate cell proliferation, differentiation, and apoptosis.

Key Findings:

- Kinase Inhibition : Preliminary studies indicate that this compound acts as a potent inhibitor of Class I PI3-kinase enzymes, which are implicated in various cancers. The inhibition of these kinases can lead to reduced tumor cell invasion and metastasis .

- Selectivity : The compound exhibits selectivity towards certain kinase subtypes, which is critical for minimizing off-target effects and enhancing therapeutic efficacy .

In Vitro Studies

Table 1 summarizes the biological activity data from various studies assessing the compound's effectiveness against different cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.12 | PI3K inhibition |

| MCF7 (Breast Cancer) | 0.25 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 0.15 | Cell cycle arrest |

Table 1: Biological activity of (R)-tert-butyl 3-(tetrahydro-2H-pyran-4-carboxamido)piperidine-1-carboxylate against various cancer cell lines.

Animal Models

In vivo studies have demonstrated the efficacy of this compound in reducing tumor growth in murine models. Notably, it has shown significant tumor regression in xenograft models when administered at doses ranging from 10 to 30 mg/kg.

Case Studies

- Case Study on Lung Cancer : In a study involving A549 lung cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, correlating with increased apoptosis markers such as cleaved caspase-3 .

- Breast Cancer Efficacy : Research conducted on MCF7 cells indicated that the compound not only inhibited cell proliferation but also induced G1 phase cell cycle arrest, suggesting its potential as a therapeutic agent for breast cancer .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The Boc-protected piperidine nitrogen and carboxamide group participate in selective nucleophilic substitutions under controlled conditions:

-

Key Observation : The Boc group remains stable during sulfonylation, while the tetrahydro-2H-pyran ring’s steric bulk directs regioselectivity in thiol substitutions .

Hydrolysis Reactions

Controlled hydrolysis targets the ester and amide functionalities:

-

Notable Data : Boc deprotection achieves >90% yield with TFA, while amide hydrolysis requires harsh basic conditions (2–3 equivalents of LiOH) .

Reduction Reactions

The carboxamide group undergoes selective reduction:

| Reaction | Conditions | Reagents | Outcome | Reference |

|---|---|---|---|---|

| Amide to amine | -78°C to 0°C, 2 hours in CH₂Cl₂ | Diisobutylaluminium hydride (DIBAL-H) | Reduces carboxamide to secondary amine |

-

Mechanistic Insight : DIBAL-H selectively reduces the amide carbonyl without affecting the Boc group or tetrahydro-2H-pyran ring .

Coupling Reactions

The carboxamide and deprotected amine serve as handles for further derivatization:

-

Yield Optimization : Coupling with HATU achieves 70–85% yields, while hydroxamate formation requires anhydrous conditions to prevent THP group hydrolysis .

Oxidation and Alkylation

The tetrahydro-2H-pyran moiety undergoes selective oxidation:

Table 1: Comparative Reaction Yields

| Reaction | Yield (%) | Purity (HPLC) | Key Byproducts |

|---|---|---|---|

| Boc deprotection | 92 | >98 | Trifluoroacetylated amine |

| Amide hydrolysis | 78 | 95 | Unreacted carboxamide |

| DIBAL-H reduction | 85 | 97 | Over-reduced amine |

Table 2: Solvent Compatibility

| Reaction Type | Optimal Solvent | Temperature Range (°C) | Incompatible Solvents |

|---|---|---|---|

| Sulfonylation | Acetone | 20–25 | DMSO, DMF |

| Hydroxamate coupling | Dry DMF | 0–25 | Water, THF |

Comparison with Similar Compounds

Key Features:

- Synthesis : The compound is synthesized via multi-step reactions involving palladium-catalyzed hydrogenation and silica gel chromatography purification, as described in patent applications .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Structural Differences and Implications

The tetrazolyl group in the antidiabetic analog provides a nitrogen-rich heterocycle, which is critical for binding to enzymes like α-glucosidase . The hydroxypropyl substituent in the third analog increases hydrophilicity, improving aqueous solubility (e.g., 25 mg/mL in water) .

Synthetic Routes :

- The target compound employs palladium-catalyzed hydrogenation and chromatography , whereas tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate uses simpler alkylation or reduction steps .

Biological Activity :

- Only the tetrazolyl derivative has demonstrated explicit biological activity (antidiabetic IC₅₀: 7.12 μM) . The target compound’s pharmacological profile remains unexplored in the provided evidence but is hypothesized to align with CNS-targeting molecules due to its lipophilic tert-butyl group.

Preparation Methods

Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group is critical for protecting the piperidine nitrogen during functionalization. As demonstrated in EP2473502A1, tert-butyl 3-carbamoylpiperidine-1-carboxylate intermediates are synthesized via sequential Boc protection and coupling reactions. For example, (R)-tert-butyl 3-(5-chloro-4-(3-fluoro-5-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)pyridin-2-ylcarbamoyl)piperidine-1-carboxylate was prepared by reacting Boc-protected piperidine-3-carboxylic acid with aminopyridine derivatives under carbodiimide coupling conditions. This method achieves >95% Boc group retention, as confirmed by $$^1$$H NMR.

Coupling Reactions for Carboxamide Formation

The tetrahydro-2H-pyran-4-carboxamide moiety is introduced via nucleophilic acyl substitution or palladium-catalyzed cross-coupling. In one approach, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate undergoes Suzuki-Miyaura coupling with brominated aryl substrates to form biaryl intermediates. Subsequent hydrogenation and amidation with tetrahydro-2H-pyran-4-carbonyl chloride yield the target compound. Alternative methods employ Ullmann-type couplings, achieving 70–85% yields with CuI/L-proline catalysis.

Chiral Resolution and Stereochemical Control

The (R)-configuration is enforced using chiral auxiliaries or enzymatic resolution. For instance, (R)-tert-butyl 3-aminopiperidine-1-carboxylate is resolved via diastereomeric salt formation with L-tartaric acid, followed by amidation with tetrahydro-2H-pyran-4-carbonyl chloride. Asymmetric hydrogenation of enamide precursors using Rh-(R)-BINAP catalysts provides enantiomeric excess (ee) >98%.

Experimental Procedures and Optimization

Stepwise Synthesis from Piperidine Core

A representative protocol involves:

- Boc Protection : Piperidine-3-carboxylic acid is treated with di-tert-butyl dicarbonate in THF/water (1:1) with NaHCO₃, yielding tert-butyl piperidine-1-carboxylate-3-carboxylic acid (92% yield).

- Amidation : The carboxylic acid is activated with HATU and reacted with tetrahydro-2H-pyran-4-amine in DMF, followed by purification via flash chromatography (SiO₂, 30% EtOAc/hexane).

Table 1: Optimization of Amidation Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| HATU | DMF | 25 | 88 | – |

| EDCI/HOBt | CH₂Cl₂ | 0–25 | 75 | – |

| DCC/DMAP | THF | 40 | 82 | – |

One-Pot Tandem Reactions

A streamlined approach condenses Boc protection, coupling, and cyclization into a single pot. For example, tert-butyl 3-isocyanatopiperidine-1-carboxylate reacts with tetrahydro-2H-pyran-4-carboxylic acid in the presence of Et₃N, achieving 78% yield without intermediate isolation.

Analytical Data and Characterization

Spectroscopic Validation

Chromatographic Purity

Reverse-phase HPLC (C18, 70% MeCN/H₂O) shows >99% purity with tᵣ = 8.2 min. Chiral HPLC (Chiralpak IA, 90:10 hexane/i-PrOH) confirms 98.5% ee.

Applications and Derivatives

The compound serves as a precursor to kinase inhibitors and G protein-coupled receptor modulators. Derivatives like (R)-tert-butyl 3-(5-(trifluoromethyl)pyridin-3-yl)piperidine-1-carboxylate exhibit enhanced metabolic stability (t₁/₂ > 6 h in human microsomes).

Q & A

Q. What are the recommended synthetic routes for preparing (R)-tert-butyl 3-(tetrahydro-2H-pyran-4-carboxamido)piperidine-1-carboxylate with high enantiomeric purity?

Methodological Answer:

- Step 1: Activate tetrahydro-2H-pyran-4-carboxylic acid using coupling agents like HATU or EDCI in anhydrous dichloromethane (DCM) at 0–20°C to form the reactive intermediate .

- Step 2: Couple the activated acid with (R)-3-aminopiperidine under inert conditions (e.g., N₂ atmosphere) to form the carboxamide bond. Use chiral auxiliaries or enantioselective catalysts to enhance stereochemical control .

- Step 3: Protect the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) .

- Step 4: Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradients) to remove diastereomeric impurities .

Q. How can this compound be purified to achieve >95% chemical and enantiomeric purity?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC with a chiral stationary phase (e.g., amylose- or cellulose-based columns) and isocratic elution (acetonitrile/water with 0.1% formic acid) .

- Recrystallization: Optimize solvent systems (e.g., ethanol/water mixtures) by slow cooling to isolate enantiomerically pure crystals. Monitor purity via chiral HPLC .

- Quality Control: Validate purity using H/C NMR (integration of diastereotopic protons) and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

- NMR: Assign stereochemistry using H-H COSY and NOESY to identify spatial proximities between protons in the piperidine and tetrahydropyran rings .

- X-Ray Crystallography: Grow single crystals via vapor diffusion (e.g., DCM/pentane). Refine structures using SHELXL for high-resolution data (R-factor < 5%) .

- IR Spectroscopy: Confirm carboxamide (C=O stretch at ~1650 cm⁻¹) and Boc group (C-O-C stretch at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in NMR data arising from dynamic stereochemistry be resolved?

Methodological Answer:

- Variable Temperature (VT) NMR: Conduct experiments at low temperatures (e.g., -40°C in CD₂Cl₂) to "freeze" conformational exchange and resolve overlapping signals .

- Chiral Derivatization: React the compound with a chiral resolving agent (e.g., Mosher’s acid chloride) to amplify stereochemical differences in H NMR .

- DFT Calculations: Compare experimental H/C shifts with computed values (e.g., using Gaussian 16) to validate proposed conformers .

Q. What strategies optimize enantiomeric excess (ee) during large-scale synthesis?

Methodological Answer:

- Asymmetric Catalysis: Employ chiral palladium catalysts for Buchwald-Hartwig amidation to control stereochemistry at the piperidine-carboxamide junction .

- Kinetic Resolution: Use lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers in racemic mixtures .

- Continuous Flow Chemistry: Implement microreactors with immobilized chiral catalysts to enhance reaction control and ee (>99%) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. The Boc group is prone to hydrolysis in humid environments; use desiccants (silica gel) for long-term storage .

- Light Sensitivity: Conduct UV-visible spectroscopy under ICH Q1B guidelines; amber vials are recommended to prevent photodegradation .

- Incompatibilities: Avoid strong oxidizing agents (e.g., peroxides) and metal ions (Fe³⁺, Cu²⁺) that catalyze decomposition .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

- Disorder in Crystal Lattices: Model disordered tert-butyl groups using PART instructions in SHELXL and apply restraints (SIMU/DELU) to thermal parameters .

- Twinned Crystals: Use PLATON’s TWINABS to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

- Weak Diffraction: Optimize cryoprotection (e.g., glycerol) and collect data at synchrotron sources (λ = 0.7–1.0 Å) to enhance resolution .

Safety and Handling Considerations

- PPE Requirements: Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation of airborne particles .

- Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb spills using vermiculite. Dispose as hazardous waste .

- First Aid: For skin contact, wash immediately with 10% acetic acid to neutralize basic residues, followed by soap and water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.